molecular formula C14H14N4O2S2 B2621384 1-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide CAS No. 2034487-86-8

1-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide

Cat. No. B2621384
CAS RN: 2034487-86-8
M. Wt: 334.41
InChI Key: FBRCQJXRCOETKS-UHFFFAOYSA-N
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Description

1-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide, also known as compound A, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising results in various scientific research studies, and its mechanism of action has been extensively investigated.

Mechanism of Action

The mechanism of action of 1-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide A involves the inhibition of a specific protein kinase, which is involved in various cellular processes, including inflammation, cell proliferation, and fibrosis. By inhibiting this protein kinase, this compound A has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic activities.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In addition, it has been shown to reduce fibrosis by inhibiting the production of extracellular matrix proteins.

Advantages and Limitations for Lab Experiments

Compound A has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use in various assays. It has also been extensively studied, which means that there is a lot of information available on its mechanism of action and potential therapeutic applications. However, one limitation of 1-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide A is that it may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 1-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide A. One potential direction is to investigate its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Finally, further studies are needed to investigate the safety and efficacy of this compound A in preclinical and clinical trials.

Synthesis Methods

The synthesis of 1-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide A involves several steps, including the reaction of 5-(thiophen-2-yl)pyridin-3-amine with methyl 4-bromobenzenesulfonate, followed by the reaction of the resulting intermediate with 1-methyl-1H-pyrazole-4-carboxaldehyde. The final product is obtained after purification by column chromatography.

Scientific Research Applications

Compound A has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic activities. In addition, it has been shown to have potential applications in the treatment of diabetic nephropathy, cardiovascular diseases, and neurodegenerative disorders.

properties

IUPAC Name

1-methyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S2/c1-18-10-13(9-16-18)22(19,20)17-7-11-5-12(8-15-6-11)14-3-2-4-21-14/h2-6,8-10,17H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRCQJXRCOETKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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